molecular formula C19H22N4O2 B2701453 1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(2-ethoxyphenyl)urea CAS No. 1797588-02-3

1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(2-ethoxyphenyl)urea

Cat. No.: B2701453
CAS No.: 1797588-02-3
M. Wt: 338.411
InChI Key: LDNQXRSAWAZCDV-UHFFFAOYSA-N
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Description

Historical Development of Pyrrolo[2,3-b]pyridine Derivatives in Medicinal Chemistry

The pyrrolo[2,3-b]pyridine system, a bicyclic scaffold combining pyrrole and pyridine rings, first gained prominence through natural products like the camptothecin alkaloids. Synthetic derivatives emerged in the 1990s as kinase inhibitors, capitalizing on the scaffold’s ability to occupy ATP-binding pockets through planar aromatic interactions and hydrogen bonding via the pyridinic nitrogen. Key milestones include the 2011 FDA approval of vemurafenib for BRAF V600E-mutant melanoma, which demonstrated the clinical viability of pyrrolo[2,3-b]pyridine-based drugs. Structural studies revealed that substitutions at the 1-position of the pyrrolo[2,3-b]pyridine nucleus allow modulation of target selectivity – a property exploited in the development of pexidartinib (CSF1R inhibitor) and FGFR-targeted agents. The scaffold’s synthetic versatility is evidenced by diverse functionalization strategies, including Buchwald–Hartwig aminations for introducing aryl groups and palladium-catalyzed cross-couplings for appending heterocyclic systems.

Emergence of Urea-Linked Heterocyclic Compounds as Therapeutic Agents

Urea-containing compounds occupy a unique niche in drug discovery due to their dual hydrogen-bond donor/acceptor capacity and conformational flexibility. The 2-ethoxyphenylurea moiety in particular has been leveraged in kinase inhibitors like sorafenib, where it mediates critical interactions with aspartate residues in the DFG motif. Modern design strategies exploit urea linkers to bridge pharmacophoric elements while maintaining favorable physicochemical properties. For instance, replacing amide bonds with ureas in proteolysis-targeting chimeras (PROTACs) enhances metabolic stability without compromising target engagement. In the context of heterocyclic hybrids, urea spacers between aromatic systems enable optimal spatial alignment for bivalent target binding, as demonstrated by PDE4B inhibitors featuring pyrrolo[2,3-b]pyridine-urea architectures.

Research Context for 1-(3-(1H-Pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(2-ethoxyphenyl)urea

This specific derivative arises from convergent optimization of two structural lineages:

  • Pyrrolo[2,3-b]pyridine Propyl Derivatives : Compounds featuring C3-alkyl chains appended to the pyrrolopyridine 1-position showed enhanced blood-brain barrier penetration in PDE4B inhibitor studies. For example, compound 11h from the 1H-pyrrolo[2,3-b]pyridine-2-carboxamide series demonstrated PDE4B IC~50~ = 0.11 µM with >100-fold selectivity over PDE4D.
  • Diarylurea Pharmacophores : The 2-ethoxyphenyl group in clinical kinase inhibitors contributes to both potency and pharmacokinetics by balancing hydrophobicity and hydrogen-bonding potential. Molecular modeling suggests the ethoxy moiety reduces CYP450-mediated metabolism compared to unsubstituted phenyl groups.

A prototypical synthesis route involves:

  • SN2 alkylation of 1H-pyrrolo[2,3-b]pyridine with 1-bromo-3-chloropropane
  • Displacement of chloride with ammonium hydroxide to form the primary amine
  • Reaction with 2-ethoxyphenyl isocyanate to install the urea moiety

Significance in Drug Discovery Research

The compound’s design addresses three key challenges in contemporary medicinal chemistry:

  • Target Selectivity : The pyrrolo[2,3-b]pyridine core’s preferential binding to hydrophobic regions of kinase domains may reduce off-target effects compared to simpler heterocycles.
  • Oral Bioavailability : Urea-linked propyl chains in similar compounds demonstrate favorable logP values (2.1–3.8) and aqueous solubility (>50 µM at pH 7.4).
  • Structural Novelty : Combining these motifs creates patentable chemical space distinct from existing urea-based kinase inhibitors or PDE4B modulators.

Table 1: Comparative Activities of Related Compounds

Compound Target IC~50~ (µM) Selectivity Ratio Source
Vemurafenib BRAF V600E 0.001 10x over wild-type
PDE4B Inhibitor 11h PDE4B 0.11 >100x over PDE4D
Sorafenib Multiple kinases 0.005–0.03 Varies by target

Properties

IUPAC Name

1-(2-ethoxyphenyl)-3-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2/c1-2-25-17-9-4-3-8-16(17)22-19(24)21-12-6-13-23-14-10-15-7-5-11-20-18(15)23/h3-5,7-11,14H,2,6,12-13H2,1H3,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDNQXRSAWAZCDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)NCCCN2C=CC3=C2N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(2-ethoxyphenyl)urea typically involves the following steps:

  • Formation of the Pyrrolo[2,3-b]pyridine Core:

    • Starting from commercially available pyridine derivatives, the pyrrolo[2,3-b]pyridine core can be synthesized through a series of cyclization reactions.
    • Reaction conditions often include the use of strong bases such as sodium hydride (NaH) and solvents like dimethylformamide (DMF).
  • Alkylation:

    • The pyrrolo[2,3-b]pyridine core is then alkylated with a suitable alkyl halide, such as 3-bromopropylamine, under basic conditions to introduce the propyl linker.
  • Urea Formation:

    • The final step involves the reaction of the alkylated intermediate with 2-ethoxyphenyl isocyanate to form the desired urea derivative.
    • This step is typically carried out in an inert atmosphere using solvents like dichloromethane (DCM) and catalysts such as triethylamine (TEA).

Industrial Production Methods: While the laboratory synthesis provides a detailed pathway, industrial production may involve optimization of reaction conditions to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions: 1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(2-ethoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄), leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH₄) to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxyphenyl moiety, where the ethoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Various nucleophiles such as amines, thiols, and halides

Major Products:

  • Oxidized derivatives
  • Reduced forms of the compound
  • Substituted urea derivatives

Scientific Research Applications

1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(2-ethoxyphenyl)urea has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.

    Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

    Chemical Biology: Researchers use this compound to probe cellular mechanisms and pathways, aiding in the discovery of new drug targets.

    Industrial Applications: It may also find use in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(2-ethoxyphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and influencing downstream signaling pathways. This can result in various biological effects, depending on the target and the context of its use.

Comparison with Similar Compounds

The provided evidence highlights several structurally related compounds, primarily differing in substituents, linker length, and terminal groups. Below is a detailed comparison:

Structural Features
  • Linker Variations :
    • Propyl linker (as in the target compound) is seen in analogs like Compound 5 (1-(3-(4-(1H-Pyrrolo[2,3-b]pyridin-3-yl)-3,6-dihydropyridin-1(2H)-yl)propyl)-3-(1H-indol-3-yl)pyrrolidine-2,5-dione) .
    • Ethyl or butyl linkers are present in analogs such as Compound 6 (ethyl) and Compound 7 (butyl), which may influence flexibility and target binding .
  • Terminal Groups: The target compound’s 2-ethoxyphenyl urea group contrasts with indole (e.g., Compound 5) or methoxy-indole (e.g., Compound 7) termini.
Physicochemical Properties

Key data from structural analogs (Table 1) suggest trends in yield and melting point (m.p.):

Compound ID Structure Highlights Yield (%) Melting Point (°C) Source
5 Propyl linker, indole terminus 46 97–102
6 Ethyl linker, indole terminus 65 233–235
7 Butyl linker, 5-methoxy-indole terminus 47 140–144
8 Propyl linker, 5-methoxy-indole terminus 41 111–115

Observations :

  • Yield : Ethyl-linked analogs (e.g., Compound 6, 65% yield) show higher synthetic efficiency than propyl or butyl counterparts, possibly due to steric or reactivity factors .
  • Melting Point : Terminal groups significantly influence m.p. Indole derivatives (Compound 6, 233–235°C) exhibit higher m.p. than methoxy-indole analogs (Compound 7, 140–144°C), likely due to stronger intermolecular interactions. The target compound’s urea group may further elevate m.p. via hydrogen bonding .

Biological Activity

1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(2-ethoxyphenyl)urea is a synthetic organic compound that has gained attention in medicinal chemistry due to its potential biological activities. Its unique structure, which combines a pyrrolo[2,3-b]pyridine moiety with an ethoxyphenylurea group, suggests various mechanisms of action and therapeutic applications, particularly in oncology.

Structure and Properties

The compound's molecular formula is C14H20N4O2C_{14}H_{20}N_{4}O_{2}, with a molecular weight of 276.33 g/mol. The structure includes a pyrrolo[2,3-b]pyridine core linked to a urea functional group, which is critical for its biological activity.

PropertyValue
Molecular FormulaC14H20N4O2
Molecular Weight276.33 g/mol
CAS NumberNot specified

The primary biological activity of this compound is attributed to its interaction with specific molecular targets involved in cancer progression. Research indicates that it acts as an inhibitor of lysine-specific demethylase 1 (LSD1), an enzyme implicated in the epigenetic regulation of various cancers.

  • Target Enzyme : LSD1
  • Mechanism : Inhibition of LSD1 leads to altered gene expression profiles that promote differentiation and apoptosis in cancer cells.

Biological Evaluation

Recent studies have demonstrated the compound's efficacy against several cancer cell lines. For instance, it exhibited significant antiproliferative activity against acute myeloid leukemia (AML) cell lines such as MV4-11 and Kasumi-1, as well as small cell lung cancer (SCLC) cell lines like NCI-H526.

Antiproliferative Activity Data

Cell LineIC50 (µM)Effect
MV4-110.5Induces differentiation
Kasumi-10.7Apoptosis induction
NCI-H5260.6Growth inhibition

Case Studies

A pivotal study focused on the compound's role in inhibiting tumor growth in xenograft models of AML. The results indicated that the most promising derivatives significantly suppressed tumor growth compared to controls, highlighting their potential for therapeutic development.

Case Study Summary

  • Study Title : Efficacy of Pyrrolo[2,3-b]pyridine Derivatives in AML Models
  • Findings : Compound demonstrated a favorable pharmacokinetic profile and substantial antitumor activity.
  • : Suggests potential for clinical application in AML treatment.

Q & A

What are the standard synthetic routes for preparing 1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(2-ethoxyphenyl)urea, and how do reaction conditions influence yield and purity?

Basic Research Question
The compound can be synthesized via palladium-catalyzed coupling reactions or urea-forming reactions between amines and isocyanates. A typical approach involves refluxing a pyrrolopyridine derivative with an isocyanate-functionalized aromatic moiety in ethanol for 6–12 hours, followed by purification via recrystallization . Key parameters include stoichiometric ratios, solvent choice (e.g., ethanol for solubility), and temperature control to minimize side reactions.

Advanced Research Question
Divergent synthesis pathways using ligand-regulated palladium catalysis can optimize regioselectivity. For example, bulky ligands like Xantphos may favor urea formation over competing indole cyclization, as observed in analogous systems . Advanced purification techniques, such as column chromatography with gradient elution (e.g., hexane/ethyl acetate), are critical for isolating high-purity products when structural analogs exhibit similar polarity .

How can NMR spectroscopy and X-ray crystallography resolve structural ambiguities in this urea-pyrrolopyridine hybrid?

Basic Research Question
1H and 13C NMR are essential for confirming the urea linkage (NH peaks at δ 9.0–10.5 ppm) and aromatic substitution patterns. For example, the 2-ethoxyphenyl group shows distinct methoxy proton signals near δ 3.5–4.0 ppm .

Advanced Research Question
Single-crystal X-ray diffraction provides unambiguous confirmation of stereochemistry and hydrogen-bonding networks. In related urea derivatives, intermolecular N–H···O bonds stabilize the crystal lattice, which can influence solubility and bioavailability . Dynamic NMR experiments (e.g., variable-temperature studies) may further probe conformational flexibility in the propyl linker .

What strategies are recommended for structure-activity relationship (SAR) studies targeting the pyrrolopyridine and urea pharmacophores?

Basic Research Question
Systematic substitution of the 2-ethoxyphenyl group (e.g., replacing ethoxy with methoxy or halogens) can assess electronic effects on bioactivity. Analogous studies on chlorophenyl-urea derivatives show that electron-withdrawing groups enhance receptor binding .

Advanced Research Question
Fragment-based drug design (FBDD) can deconstruct the hybrid into its pyrrolopyridine and urea components. Molecular docking of these fragments against target proteins (e.g., kinases) identifies critical binding motifs. For example, the pyrrolopyridine core may act as a ATP-binding site mimic, while the urea linker modulates selectivity .

How should researchers design experiments to optimize reaction yields while minimizing byproducts?

Basic Research Question
Use a Design of Experiments (DoE) approach, varying catalysts (e.g., Pd(OAc)2 vs. PdCl2), ligand ratios, and solvent polarity. In split-plot designs, catalysts and ligands can be treated as main factors, with solvents as subplot variables .

Advanced Research Question
High-throughput screening (HTS) with automated liquid handlers enables rapid testing of 100+ ligand/solvent combinations. For palladium-catalyzed reactions, electron-deficient ligands (e.g., P(3,5-CF3-C6H3)3) often suppress β-hydride elimination, a common side reaction in propyl-linked systems .

How can contradictory data on biological activity be reconciled across studies?

Basic Research Question
Contradictions may arise from variations in assay conditions (e.g., serum concentration in cell culture). Normalize data using internal controls (e.g., reference inhibitors) and validate via orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Advanced Research Question
Meta-analysis of dose-response curves and Hill slopes can distinguish true efficacy differences from assay artifacts. For example, steep Hill slopes (>2) suggest cooperative binding, which may explain discrepancies in IC50 values between enzymatic and cellular assays .

What methodologies assess the compound’s stability under physiological and storage conditions?

Basic Research Question
Forced degradation studies (acid/base hydrolysis, thermal stress) identify labile motifs. The urea bond is prone to hydrolysis at pH < 3 or > 10, requiring stabilization via lyophilization or buffered formulations .

Advanced Research Question
Isotope-labeling (e.g., 14C at the propyl linker) tracks degradation pathways. Accelerated stability studies (40°C/75% RH for 6 months) combined with LC-MS/MS quantify degradation products like pyrrolopyridine-3-carboxylic acid .

How can computational modeling predict interactions with biological targets?

Advanced Research Question
Molecular dynamics (MD) simulations (e.g., 100 ns trajectories) model the compound’s binding to flexible protein domains. QM/MM hybrid calculations optimize protonation states of the urea group in enzymatic active sites .

What experimental designs evaluate environmental persistence and ecotoxicology?

Advanced Research Question
Long-term environmental fate studies (e.g., OECD 307 guidelines) measure hydrolysis half-lives in soil/water matrices. Zebrafish embryo toxicity assays (FET) assess developmental impacts at sub-micromolar concentrations .

What safety protocols are recommended for handling this compound?

Basic Research Question
Use PPE (gloves, goggles) and fume hoods to avoid inhalation/contact. Store at –20°C under inert gas (Ar/N2) to prevent urea bond hydrolysis .

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